molecular formula C16H19NO4S B13808096 N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione CAS No. 77391-58-3

N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione

Cat. No.: B13808096
CAS No.: 77391-58-3
M. Wt: 321.4 g/mol
InChI Key: FIVIUAMQNIPFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C16H19NO4S and a molecular weight of 321.39136 g/mol . This compound is characterized by a pyrrolidine ring substituted with a phenyl group and a cyclohexylsulfonyl group. It is known for its versatile applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with phenyl and cyclohexylsulfonyl substituents. The reaction conditions often include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological responses. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine-2,5-dione derivatives, such as:

Uniqueness

N-Phenyl-3-(cyclohexylsulfonyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

77391-58-3

Molecular Formula

C16H19NO4S

Molecular Weight

321.4 g/mol

IUPAC Name

3-cyclohexylsulfonyl-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C16H19NO4S/c18-15-11-14(22(20,21)13-9-5-2-6-10-13)16(19)17(15)12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2

InChI Key

FIVIUAMQNIPFDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.